REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[CH:12]1[CH2:16][CH:10]([CH2:11]1)[N:9]1[C:5]2=[N:6][C:7](I)=[CH:8]1.C[Si](N[Si](C)(C)C)(C)C.C[N:28](C)[CH:29]=[O:30]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[CH:12]1[CH2:16][CH:10]([CH2:11]1)[N:9]1[C:5]2=[N:6][C:7]([C:29]([NH2:28])=[O:30])=[CH:8]1
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C3=NC(=CN3C3CC(C2=CC1)C3)I
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Name
|
Pd(PPh3)2C1
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 60° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-L 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 40° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 1500 mL of water
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 3×500 mL of water
|
Type
|
ADDITION
|
Details
|
The solids were diluted with 2 L of EA
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
ADDITION
|
Details
|
The filter cake was diluted with 2 L of EA
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C3=NC(=CN3C3CC(C2=CC1)C3)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |